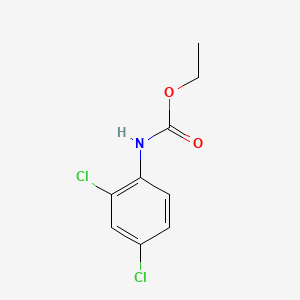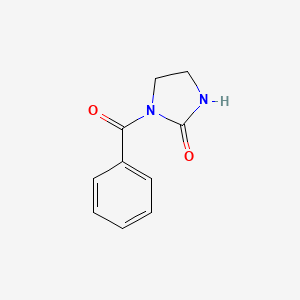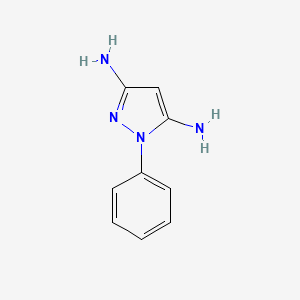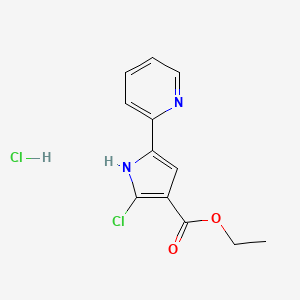
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is a heterocyclic compound that contains both pyridine and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) to yield 2-chloro-5-pentafluoroethylpyridine . This intermediate is then further reacted with ethyl 3-aminocrotonate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrole and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can modify the electronic properties of the pyrrole and pyridine rings.
科学研究应用
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-chloro-5-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a pyrimidine ring instead of a pyrrole ring and exhibits different chemical and biological properties.
2-Chloro-5-(pyridin-2-yl)pyridine: This compound lacks the ester functionality and has different reactivity and applications.
Uniqueness
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties
属性
分子式 |
C12H12Cl2N2O2 |
|---|---|
分子量 |
287.14 g/mol |
IUPAC 名称 |
ethyl 2-chloro-5-pyridin-2-yl-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O2.ClH/c1-2-17-12(16)8-7-10(15-11(8)13)9-5-3-4-6-14-9;/h3-7,15H,2H2,1H3;1H |
InChI 键 |
XQFFDTDGLWPESR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=N2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


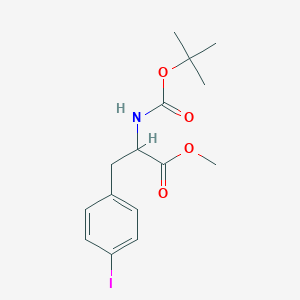
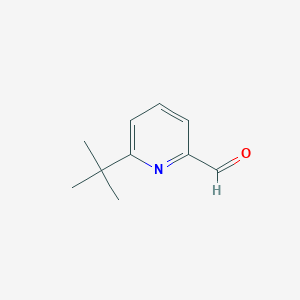
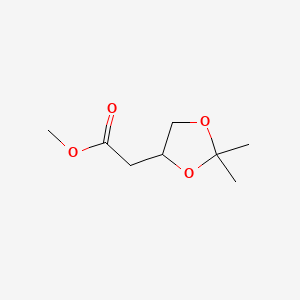
![(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid](/img/structure/B8812354.png)
![(s)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine](/img/structure/B8812367.png)
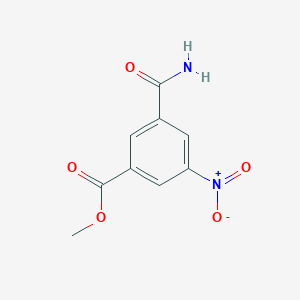
![Imidazo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B8812387.png)

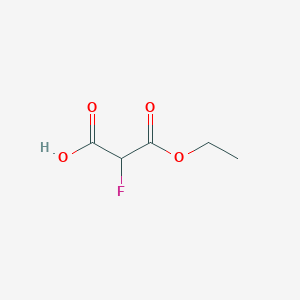
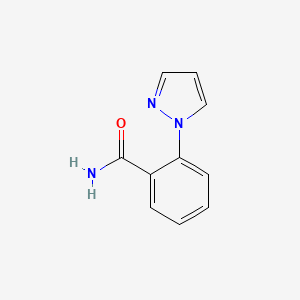
![7-(4-Bromo-2,6-dimethylphenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8812420.png)
